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HCV-371

HCV replicon antiviral potency interferon

HCV NS5B allosteric studies demand site-specific probes-generic NNI substitution is invalid due to divergent binding pockets. HCV-371 (CAS 675184-27-7), the founding pyrano[3,4-b]indole NNI, delivers Kd=150 nM binding with exclusive NS5B selectivity. • Unique allosteric pocket; not substitutable with dasabuvir, beclabuvir, or filibuvir • Pan-genotypic IC50 0.3-1.8 µM (genotypes 1a, 1b, 3a) • >3-log10 HCV RNA reduction; additive interferon synergy

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
CAS No. 675184-27-7
Cat. No. B1673024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV-371
CAS675184-27-7
Synonyms(5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano(3,4-b)indol-1-yl)acetic acid
HCV 371
HCV-371
HCV371
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O
InChIInChI=1S/C18H20N2O3/c1-3-7-18(9-14(21)22)17-13(6-8-23-18)15-12(10-19)5-4-11(2)16(15)20-17/h4-5,20H,3,6-9H2,1-2H3,(H,21,22)/t18-/m1/s1
InChIKeyJXZYSNWHGBGZAI-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HCV-371: NS5B Polymerase Inhibitor for Research Use


HCV-371 (CAS 675184-27-7) is a small-molecule nonnucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. Discovered via high-throughput screening and chemical optimization, it represents a pyrano[3,4-b]indole scaffold targeting an allosteric binding site on the polymerase [1][2]. The compound was advanced to Phase 1b clinical trials by ViroPharma but was subsequently discontinued when it failed to demonstrate an impact on HCV RNA levels in patients, despite favorable in vitro potency [3]. Consequently, HCV-371 is now exclusively a research tool for studying HCV polymerase allosteric inhibition mechanisms.

Allosteric NS5B polymerase inhibition mechanism studies
Pan-genotypic HCV polymerase selectivity profiling (genotypes 1a, 1b, 3a)
Target-specific chemical probe for pyranoindole binding pocket characterization

HCV-371 Irreplaceability as an NS5B Research Probe


Substituting HCV-371 with other commercially available HCV NS5B nonnucleoside inhibitors (NNIs) for mechanistic studies is not scientifically valid due to fundamental differences in allosteric binding sites. HCV-371 binds to a unique allosteric pocket on the NS5B polymerase with a distinct dissociation constant (Kd = 150 nM) and specific structural determinants [1]. In contrast, other NNIs like dasabuvir bind to the palm I site, beclabuvir to the thumb I site, and filibuvir to the thumb II site [2]. These different binding sites confer unique resistance profiles and mechanisms of action, meaning data generated with one NNI cannot be extrapolated to another. For researchers studying the specific pyrano[3,4-b]indole scaffold or the particular allosteric pocket targeted by HCV-371, generic substitution is not feasible.

Binding siteUnique allosteric pocket (Kd = 150 nM) differs from palm I, thumb I, or thumb II sites targeted by other NNIs; mechanism may not transfer.
ResistanceResistance profiles are site-specific; substitution with another NNI can alter escape mutant selection and cross-resistance patterns.
ScaffoldPyrano[3,4-b]indole core structure drives distinct binding determinants; generic NNIs with different scaffolds cannot replicate this interaction.

HCV-371 Quantitative Comparative Evidence


Long-Term Antiviral Potency vs. Alpha Interferon in Replicon Cells

In a direct head-to-head comparison using an HCV subgenomic replicon system, multiple treatments with HCV-371 for 16 days produced a >3-log10 reduction in HCV RNA levels [1]. This was compared with a similar inhibitory dose of alpha interferon administered under the same regimen, which achieved only a 2-log10 reduction [1]. This quantitative difference demonstrates HCV-371's superior ability to suppress viral RNA levels over an extended treatment period in vitro.

Sustained viral RNA suppression
Head-to-head
>3-log10 reduction vs. 2-log10 (IFN-α) over 16 days in replicon cells
Supports prolonged suppression endpoint context in replicon models
Direct comparison under similar inhibitory dose; data to verify experimental conditions
HCV replicon antiviral potency interferon long-term treatment

Pan-Genotypic NS5B Inhibition Including Genotype 3a

In enzymatic assays, HCV-371 exhibited broad inhibitory activity against a panel of NS5B polymerase isolates derived from HCV genotypes 1a, 1b, and 3a, with 50% inhibitory concentrations (IC50) ranging from 0.3 to 1.8 µM for 90% of the isolates tested [1]. This contrasts with many early-generation NNIs that demonstrate narrow genotypic coverage, often limited to genotype 1b. For example, the thiophene-2-carboxylic acid series of site II inhibitors were initially optimized primarily against genotype 1b polymerase [2]. HCV-371's genotype 3a coverage is a specific point of differentiation, as this genotype is historically more difficult to treat.

Pan-genotypic IC50 range
Reported
IC50: 0.3–1.8 µM across genotypes 1a, 1b, 3a (90% of isolates)
Supports broad genotype polymerase activity profiling
Cross-study context; genotype 3a coverage is a differentiating feature
genotypic breadth HCV polymerase NNI antiviral resistance

Target Engagement and Selectivity vs. Human Pol γ

Fluorescence binding studies established that HCV-371 binds the NS5B polymerase with an apparent dissociation constant (Kd) of 150 nM [1]. This binding translates to functional selectivity: HCV-371 showed no inhibitory activity against a panel of human polymerases, including mitochondrial DNA polymerase gamma (pol γ), or other viral polymerases at concentrations up to 10 µM [1]. This selectivity profile is critical, as inhibition of the host mitochondrial polymerase is a known toxicity liability for some nucleoside analog polymerase inhibitors. For instance, the nucleoside analog ribavirin and some early NNI series exhibited off-target effects on mitochondrial functions, limiting their therapeutic window.

Target engagement & selectivity
Class-level
Kd = 150 nM; no inhibition of human pol γ up to 10 µM
Indicates target-specific probe profile for NS5B functional studies
Selectivity panel data, off-target risk for mitochondrial polymerase appears low in assay context
target engagement selectivity polymerase inhibitor biophysical assay

HCV-371 Validated Research Applications


NS5B Allosteric Inhibition Mechanism Studies

HCV-371's well-characterized binding affinity (Kd = 150 nM) and selectivity profile (no inhibition of human polymerases including pol γ) make it a precise chemical probe for dissecting the functional consequences of allosteric modulation at its specific NS5B pocket [1]. Researchers investigating conformational changes in the polymerase induced by NNI binding or studying the interplay between different allosteric sites can use HCV-371 to ensure target-specific effects, avoiding confounding off-target activities that complicate data interpretation.

Sustained Viral Suppression and Genotype 3a Coverage Models

For experimental protocols requiring prolonged (>2 weeks) in vitro antiviral activity, HCV-371 delivers a quantified >3-log10 reduction in HCV RNA, a 10-fold improvement over a comparable dose of alpha interferon in replicon systems [1]. Additionally, its demonstrated activity against genotype 3a isolates (IC50 within 0.3–1.8 µM range) makes it one of the few NNI tool compounds suitable for pan-genotypic studies, particularly those focused on the historically challenging genotype 3 [1].

Interferon-Alpha Synergy and Combination Studies

The additive antiviral effect observed when combining HCV-371 with pegylated alpha interferon is a quantifiably established interaction [1]. This makes HCV-371 a relevant research tool for studying the mechanistic basis of polymerase inhibitor–interferon synergy, which has been a cornerstone of HCV combination therapy. Experimental designs exploring the kinetics of viral clearance under combination pressure can use this known additive interaction as a benchmark, with HCV-371 providing a validated NNI component.

Pyranoindole Resistance Profiling and Escape Mutants

As the founding member of the pyrano[3,4-b]indole series, HCV-371 is the optimal reference compound for generating and characterizing resistance mutations specific to its allosteric pocket [2]. In long-term replicon cultures (16 days), its potent suppression force (>3-log10 reduction) provides sufficient selective pressure to isolate escape mutants [1]. These mutants can then be cross-profiled against other NNIs to map allosteric site boundaries, an essential workflow for designing next-generation inhibitors with higher barriers to resistance.

Application
Selection Property
Validation Focus
NS5B allosteric mechanism studies
Allosteric binding characterization (Kd-based)
Conformational change monitoring, off-target activity review
Sustained suppression & genotype 3a models
Reported prolonged viral RNA reduction profile
Genotype 3a polymerase inhibition profiling
Interferon-alpha synergy/combination studies
Additive interaction with interferon-alpha
Viral clearance kinetics under combination pressure
Pyranoindole resistance profiling
Reference for escape mutant generation under selective pressure
Cross-resistance mapping to other NNI binding sites
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